
1-(3,4-dimethylbenzoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylbenzoyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is also known as DMP or DMBP. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(3,4-dimethylbenzoyl)pyrrolidine has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, it has been investigated for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethylbenzoyl)pyrrolidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have antibacterial, antifungal, and antiviral properties. In addition, it has been investigated for its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3,4-dimethylbenzoyl)pyrrolidine in lab experiments is its wide range of potential applications. It has been shown to have antibacterial, antifungal, and antiviral properties, as well as antioxidant and anti-inflammatory effects. It has also been investigated for its potential use in cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethylbenzoyl)pyrrolidine. One potential direction is to investigate its potential use in cancer treatment. It has been shown to have anticancer properties and further studies are needed to determine its efficacy and safety in treating various types of cancer. Another potential direction is to investigate its potential use as an antioxidant and anti-inflammatory agent. It has been shown to have these properties and further studies are needed to determine its potential use in treating various diseases. Finally, further studies are needed to determine the safe dosage and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 1-(3,4-dimethylbenzoyl)pyrrolidine can be achieved by the reaction of 3,4-dimethylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product can be obtained in good yield after purification.
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCDYXVKYLVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

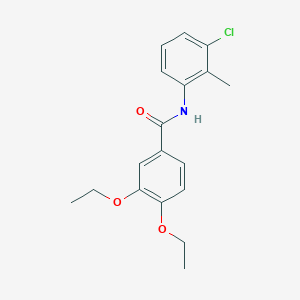
![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
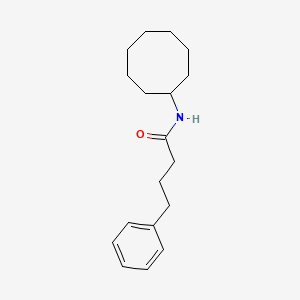
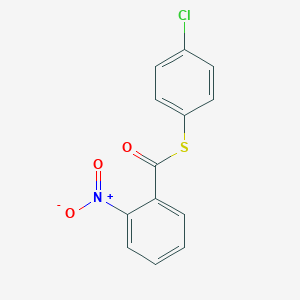
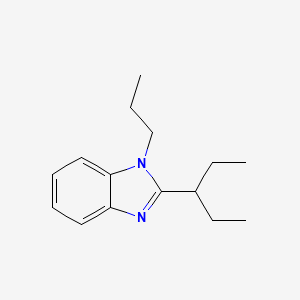
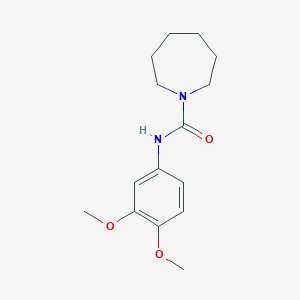

![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5848271.png)
![1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5848279.png)
![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B5848294.png)
